molecular formula C6H14ClPS3 B14371417 Chloromethyl propan-2-yl ethylphosphonotrithioate CAS No. 93630-21-8

Chloromethyl propan-2-yl ethylphosphonotrithioate

Cat. No.: B14371417
CAS No.: 93630-21-8
M. Wt: 248.8 g/mol
InChI Key: ZBLNMTJDVBXPTL-UHFFFAOYSA-N
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Description

Chloromethyl propan-2-yl ethylphosphonotrithioate is an organophosphorus compound with the chemical formula C6H14ClPS3. This compound is known for its unique structure, which includes a chloromethyl group, a propan-2-yl group, and an ethylphosphonotrithioate moiety. It is used in various chemical applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl propan-2-yl ethylphosphonotrithioate typically involves the reaction of chloromethyl propan-2-yl phosphine with sulfur and ethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Chloromethyl propan-2-yl phosphine+Sulfur+Ethylphosphonic dichlorideChloromethyl propan-2-yl ethylphosphonotrithioate\text{Chloromethyl propan-2-yl phosphine} + \text{Sulfur} + \text{Ethylphosphonic dichloride} \rightarrow \text{this compound} Chloromethyl propan-2-yl phosphine+Sulfur+Ethylphosphonic dichloride→Chloromethyl propan-2-yl ethylphosphonotrithioate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl propan-2-yl ethylphosphonotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its phosphine derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Chloromethyl propan-2-yl ethylphosphonotrithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of chloromethyl propan-2-yl ethylphosphonotrithioate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the phosphonotrithioate moiety can participate in coordination with metal ions. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl propan-2-yl phosphine
  • Ethylphosphonic dichloride
  • Propan-2-yl ethylphosphonothioate

Uniqueness

Chloromethyl propan-2-yl ethylphosphonotrithioate is unique due to its combination of a chloromethyl group, a propan-2-yl group, and an ethylphosphonotrithioate moiety. This unique structure imparts distinct reactivity and functional properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

93630-21-8

Molecular Formula

C6H14ClPS3

Molecular Weight

248.8 g/mol

IUPAC Name

chloromethylsulfanyl-ethyl-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H14ClPS3/c1-4-8(9,10-5-7)11-6(2)3/h6H,4-5H2,1-3H3

InChI Key

ZBLNMTJDVBXPTL-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(SCCl)SC(C)C

Origin of Product

United States

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